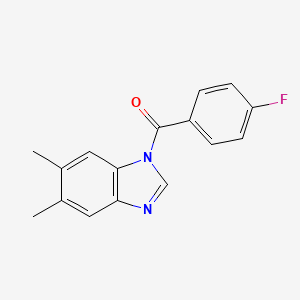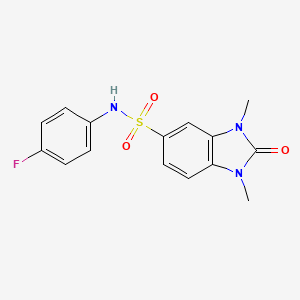
9-benzyl-1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of purines, including compounds similar to 9-benzyl-1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, involves methods such as N-alkylation or N-arylation followed by coupling reactions to introduce various substituents. For example, the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines involved N-alkylation or N-arylation of the purine followed by Stille coupling to introduce the furyl substituent in the 6-position (Bakkestuen, Gundersen, & Utenova, 2005).
Molecular Structure Analysis
The molecular structure of purine derivatives, including 9-benzyl purines, is characterized by the presence of various substituents on the purine core, which influence their chemical properties and biological activity. The crystal structure analysis of purine derivatives reveals information about their conformation and intermolecular interactions, which are crucial for their biological functions (Fujii, Saito, Date, & Nishibata, 1990).
Chemical Reactions and Properties
9-Benzyl purines undergo various chemical reactions, such as condensation with aldehydes or esters and oxidation, which are influenced by the presence of substituents on the purine ring. These reactions can lead to the formation of new compounds with diverse biological activities (Tanji, Susumu, Miyashita, Oishi, & Higashino, 1989).
Wissenschaftliche Forschungsanwendungen
Purine Derivatives in Medicinal Chemistry
Purine derivatives, including 9-benzyl-1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, have been extensively studied for their therapeutic potentials. One notable application is in the development of bioactive molecules for drug design. For instance, heterocyclic compounds like furan and thiophene derivatives play a crucial role in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These derivatives exhibit a broad range of biological activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. Modifications of these compounds aim to optimize their activity and selectivity for therapeutic purposes (Ostrowski, 2022).
Anticancer Potential of Benzimidazole Hybrids
Research on benzimidazole derivatives, closely related to purine structures, has shown promising anticancer properties. These compounds act through various mechanisms, including intercalation, alkylating agents, and tubulin inhibitors. The review of benzimidazole derivatives emphasizes their potential as anticancer agents, pointing to the significance of substituents that enhance potency and selectivity. This highlights the broader applicability of purine analogues in cancer treatment (Akhtar et al., 2019).
Purine-utilizing Enzymes Inhibitors
The inhibition of purine-utilizing enzymes (PUEs) is another area where purine derivatives, including 9-benzyl-1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, could have significant applications. PUEs play a crucial role in the metabolism of nitrogen-containing bases, affecting diseases such as malaria, cancer, and autoimmune disorders. The inhibition of these enzymes by purine derivatives represents a targeted approach to treat these conditions, underscoring the importance of purine chemistry in drug development (Chauhan & Kumar, 2015).
Eigenschaften
IUPAC Name |
9-benzyl-1,3,7-trimethylpurine-2,6,8-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-16-11-12(17(2)14(21)18(3)13(11)20)19(15(16)22)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECHAHZDVLZACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)N(C2=O)C)C)N(C1=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-benzyl-1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)
![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)
![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)
![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)
![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)

![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)
